molecular formula C10H10N4O2S B2931093 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 400064-09-7

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2931093
CAS No.: 400064-09-7
M. Wt: 250.28
InChI Key: OPDJIMWSFJWMHI-UHFFFAOYSA-N
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Description

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 4-phenyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity.

Properties

IUPAC Name

4-ethyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJIMWSFJWMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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